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Compound of Interest

Compound Name: Irganox 1035

Cat. No.: B1582434

This technical guide provides a comprehensive overview of the spectroscopic data for Irganox
1035, a widely used phenolic antioxidant. The information is tailored for researchers, scientists,
and professionals in drug development and polymer sciences, offering a detailed look at its
Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible
(UV-Vis) spectroscopic characteristics. This document is intended for research purposes only.

Introduction to Irganox 1035

Irganox 1035 is a high molecular weight, sterically hindered phenolic antioxidant with a sulfur-
containing moiety.[1] Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-
hydroxyphenyl)propionate].[1] This dual-functionality allows it to act as both a primary and
secondary antioxidant, effectively neutralizing free radicals and decomposing hydroperoxides.
[1] It is extensively used to stabilize a variety of organic polymers against thermo-oxidative
degradation, particularly in applications like polyethylene wire and cable resins.[1][2][3][4][5]

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for Irganox 1035
in a structured format.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Irganox 1035 exhibits characteristic absorption bands corresponding to
its functional groups. The data presented here is a compilation from various sources.
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Wavenumber (cm—?) Assignment Intensity
~3600 O-H stretch (phenolic) Strong, Sharp
~2950 C-H stretch (aliphatic) Strong

~1735 C=0 stretch (ester) Strong

~1435 C=C stretch (aromatic) Medium
~1159 C-O stretch Medium
~1078 Thioether linkage Medium

Note: The exact peak positions may vary slightly depending on the sample preparation and the
physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of Irganox 1035. While detailed spectral
assignments are not publicly available in comprehensive databases, a certificate of analysis
confirms that the *H-NMR spectrum is consistent with the expected structure.[6]

H-NMR (Proton NMR): Based on the chemical structure, the following proton environments are
expected:
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Chemical Shift (ppm)

Multiplicity Assignment
Range
~7.0 Singlet Aromatic protons (Ar-H)
Phenolic hydroxyl proton (Ar-
~5.0 Singlet Y yip (
OH)
] Methylene protons adjacent to
~4.2 Triplet
ester oxygen (-O-CHz-)
) Methylene protons adjacent to
~2.8 Triplet
sulfur (-S-CH2-)
_ Methylene protons of the
~2.6 Triplet )
propionate group (-CH2-C=0)
~1.4 Singlet tert-Butyl protons (-C(CHs)3)

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual
values may differ.

13C-NMR (Carbon NMR): PubChem indicates the availability of a 13C-NMR spectrum for
Irganox 1035, though the specific chemical shifts are not provided.[7] The expected chemical
shift ranges for the carbon environments are:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1582434?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/64883
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Range Assighment
~172 Ester carbonyl carbon (-C=0)
153 Aromatic carbon attached to hydroxyl group (Ar-
C-OH)
140 Quaternary aromatic carbons attached to tert-
butyl groups (Ar-C-C(CHs)3)
130 Quaternary aromatic carbon of the propionate
side chain
~125 Aromatic C-H carbons
63 Methylene carbons adjacent to ester oxygen (-
0O-CH2)
36 Methylene carbon of the propionate group (-
CH2-C=0)
34 Quaternary carbon of the tert-butyl group (-
C(CH3)3)
~31 Methylene carbons adjacent to sulfur (-S-CHz)
30 Methyl carbons of the tert-butyl group (-

C(CHs)3)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Irganox 1035 in a high-density polyethylene film shows a characteristic
absorption peak in the UV region.[8] For analytical purposes, such as High-Performance Liquid
Chromatography (HPLC), a detection wavelength of 275 nm is commonly used.[1]

Amax (nm) Solvent/Matrix
~275-280 High-Density Polyethylene Film
275 Acetonitrile/Water (for HPLC detection)
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

FTIR Spectroscopy

Objective: To identify the characteristic functional groups of Irganox 1035.
Methodology: Attenuated Total Reflectance (ATR) or transmission mode can be used.
e Sample Preparation:

o ATR: A small amount of the powdered Irganox 1035 sample is placed directly on the ATR
crystal.

o Transmission (Film Casting): A thin film of Irganox 1035 is prepared by dissolving the
sample in a suitable solvent (e.g., chloroform or trichloroethanol) and casting it onto a KBr
or NaCl plate.[7] The solvent is then evaporated completely.

e Instrumentation: A standard FTIR spectrometer.

o Data Acquisition:

[¢]

Spectral Range: 4000 - 400 cm™1

[¢]

Resolution: 4 cm—!

[e]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o

Background: A background spectrum of the empty ATR crystal or the clean KBr/NaCl plate
is recorded and subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To elucidate the chemical structure of Irganox 1035 and confirm its identity.
Methodology: *H and 13C NMR spectra are recorded in a suitable deuterated solvent.

e Sample Preparation:
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o Solvent: Deuterated chloroform (CDCls) is a common solvent for phenolic compounds.

o Concentration: A sufficient amount of Irganox 1035 is dissolved in the deuterated solvent
to obtain a clear solution.

o Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference
standard (0 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for tH-NMR).
» Data Acquisition (*H-NMR):

o Pulse Program: A standard single-pulse experiment.

o Spectral Width: Appropriate for the expected chemical shift range.

o Number of Scans: 8-16 scans.
» Data Acquisition (*3C-NMR):

o Pulse Program: A standard proton-decoupled experiment.

o Spectral Width: Typically 0-200 ppm.

o Number of Scans: A larger number of scans is required due to the lower natural
abundance of 13C.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of Irganox 1035.

Methodology: The absorbance of a dilute solution of Irganox 1035 is measured over a range of

wavelengths.
e Sample Preparation:

o Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile is used.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1582434?utm_src=pdf-body
https://www.benchchem.com/product/b1582434?utm_src=pdf-body
https://www.benchchem.com/product/b1582434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Concentration: A dilute solution is prepared to ensure that the absorbance is within the
linear range of the instrument (typically < 1.5 AU).

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Wavelength Range: Typically 200 - 400 nm.
o Blank: The pure solvent is used as a blank to zero the instrument.

o Procedure: The absorbance of the sample solution is scanned across the wavelength
range to identify the wavelength of maximum absorbance (Amax).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like Irganox 1035.
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Caption: General workflow for the spectroscopic analysis of Irganox 1035.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Irganox 1035: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582434#spectroscopic-data-ftir-nmr-uv-vis-of-

irganox-1035]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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